molecular formula C6H4ClLiN2O2 B6225017 lithium(1+) 2-(5-chloropyrazin-2-yl)acetate CAS No. 2768327-14-4

lithium(1+) 2-(5-chloropyrazin-2-yl)acetate

Cat. No. B6225017
CAS RN: 2768327-14-4
M. Wt: 178.5
InChI Key:
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Description

Lithium(1+) 2-(5-chloropyrazin-2-yl)acetate (LiCP) is an organic compound that has been studied in recent years due to its potential applications in scientific research. LiCP is an organolithium reagent that is used as a source of lithium ions in various organic synthesis reactions. It is also used as an initiator in the polymerization of olefins and as a catalyst in a variety of other organic transformations. The compound has been studied for its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.

Mechanism of Action

Lithium(1+) 2-(5-chloropyrazin-2-yl)acetate is an organolithium reagent, which means that it is a compound containing a lithium atom bonded to an organic group. The lithium atom is highly reactive and can easily transfer its electrons to other molecules, allowing for the formation of new bonds. This makes this compound an effective reagent for a variety of organic transformations.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-oxidant properties, as well as the ability to inhibit the growth of certain bacteria. This compound has also been studied for its potential use as a therapeutic agent, although further research is needed to determine its efficacy in this regard.

Advantages and Limitations for Lab Experiments

Lithium(1+) 2-(5-chloropyrazin-2-yl)acetate has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is highly reactive, allowing for the rapid formation of new bonds. Furthermore, this compound is soluble in a variety of organic solvents, making it easy to use in a variety of reactions. The main limitation of this compound is that it is highly reactive, which can lead to unwanted side reactions in some cases.

Future Directions

Given the potential applications of lithium(1+) 2-(5-chloropyrazin-2-yl)acetate in scientific research, there are numerous potential future directions for research. These include the development of new synthetic methods utilizing this compound, the exploration of its potential therapeutic applications, and the study of its biochemical and physiological effects. Additionally, further research could be conducted to explore the advantages and limitations of this compound for laboratory experiments, as well as to identify new applications for the compound.

Synthesis Methods

Lithium(1+) 2-(5-chloropyrazin-2-yl)acetate can be synthesized by the reaction of lithium chloride and 5-chloropyrazine-2-carboxylic acid in an organic solvent. The reaction is typically carried out in a two-phase system, with the organic phase containing the reactants and the aqueous phase containing the lithium chloride. The reaction is typically carried out at room temperature and is usually complete within a few hours. The product of the reaction is this compound, which can be isolated by filtration and dried under reduced pressure.

Scientific Research Applications

Lithium(1+) 2-(5-chloropyrazin-2-yl)acetate has been studied for its potential application in scientific research. It has been used as a source of lithium ions in various organic synthesis reactions, such as the synthesis of heterocycles, aromatic compounds, and amines. It has also been used as an initiator in the polymerization of olefins and as a catalyst in a variety of other organic transformations.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for lithium(1+) 2-(5-chloropyrazin-2-yl)acetate involves the reaction of 2-(5-chloropyrazin-2-yl)acetic acid with lithium hydroxide in water.", "Starting Materials": [ "2-(5-chloropyrazin-2-yl)acetic acid", "Lithium hydroxide", "Water" ], "Reaction": [ "Dissolve 2-(5-chloropyrazin-2-yl)acetic acid in water.", "Add lithium hydroxide to the solution and stir for several hours.", "Filter the resulting mixture to remove any solids.", "Concentrate the filtrate under reduced pressure to obtain the product as a white solid." ] }

CAS RN

2768327-14-4

Molecular Formula

C6H4ClLiN2O2

Molecular Weight

178.5

Purity

95

Origin of Product

United States

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